Home > Products > Screening Compounds P138080 > Mammaglobin-A precursor (66-74)
Mammaglobin-A precursor (66-74) -

Mammaglobin-A precursor (66-74)

Catalog Number: EVT-243980
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mammaglobin-A
Source

Mammaglobin-A was first identified in human breast adenocarcinoma tissues. Its expression is predominantly localized to the mammary gland, making it a specific marker for breast tissue. Studies have shown that mammaglobin-A mRNA levels are significantly elevated in breast cancer patients, suggesting its utility in clinical settings as a diagnostic and prognostic marker .

Classification

Mammaglobin-A belongs to the secretoglobin family, specifically classified under the SCGB2A2 gene. This protein is characterized by its small size (approximately 10 kDa) and glycoprotein structure, which is common among secreted proteins involved in various physiological functions .

Synthesis Analysis

Methods

Mammaglobin-A can be synthesized through recombinant DNA technology or isolated from human tissues. The common method involves the extraction of mRNA from breast tissue samples, followed by reverse transcription to obtain complementary DNA (cDNA). This cDNA can then be amplified using polymerase chain reaction techniques.

Technical Details

  1. Isolation of mRNA: Peripheral blood or tumor samples are collected, and total RNA is extracted using standard protocols.
  2. Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using reverse transcriptase enzymes.
  3. Amplification: The resulting cDNA is amplified using polymerase chain reaction with specific primers for mammaglobin-A.
  4. Expression Analysis: Quantitative real-time polymerase chain reaction can be employed to quantify the expression levels of mammaglobin-A mRNA in different samples .
Molecular Structure Analysis

Structure

Mammaglobin-A has a compact structure typical of secreted proteins, featuring several disulfide bonds that stabilize its conformation. The peptide fragment (66-74) specifically refers to a segment within this protein that may play a role in receptor interactions or immune recognition.

Data

The structural analysis reveals that mammaglobin-A contains characteristic features such as:

  • Molecular Weight: Approximately 10 kDa.
  • Amino Acid Composition: Rich in cysteine residues contributing to disulfide bond formation.
  • Glycosylation Sites: Presence of N-linked glycosylation sites that may affect its stability and function .
Chemical Reactions Analysis

Reactions

Mammaglobin-A participates in various biochemical reactions, primarily involving interactions with other proteins and immune cells. It may also undergo post-translational modifications such as glycosylation and phosphorylation.

Technical Details

  • Binding Reactions: Mammaglobin-A can bind to specific receptors on immune cells, potentially modulating immune responses against tumor cells.
  • Glycosylation: This modification impacts its solubility and interaction with other biomolecules, influencing its role as a biomarker .
Mechanism of Action

Process

Mammaglobin-A's mechanism of action involves its overexpression in breast cancer tissues, which enhances tumor cell survival and proliferation. It may also play a role in immune evasion by modulating the activity of immune cells.

Data

Research indicates that higher levels of mammaglobin-A correlate with advanced stages of breast cancer and metastasis. Its expression can influence the tumor microenvironment by attracting immune cells or promoting angiogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Mammaglobin-A is soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: The protein exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations.

Chemical Properties

  • pH Stability Range: Typically stable between pH 6-8.
  • Thermal Stability: Maintains structural integrity at temperatures below 37°C but may denature at higher temperatures.

Relevant analyses indicate that mammaglobin-A's properties make it suitable for use as a diagnostic marker in clinical assays .

Applications

Scientific Uses

Mammaglobin-A has several applications in medical research and diagnostics:

  • Biomarker for Breast Cancer: Its expression levels are used to differentiate between malignant and benign breast lesions.
  • Therapeutic Target: Research is ongoing into utilizing mammaglobin-A as a target for immunotherapy, where antibodies or engineered T cells are directed against this protein to enhance anti-tumor responses .
  • Diagnostic Tool: Immunohistochemical staining for mammaglobin-A helps pathologists assess tumor characteristics and predict patient outcomes.
Molecular Biology and Structural Characterization of Mammaglobin-A Precursor (66-74)

Genomic Localization and Transcriptional Regulation

The human mammaglobin-A gene (SCGB2A2) is located on chromosome 11q13, a genomic region frequently amplified in breast neoplasia [4] [8]. This locus harbors a cluster of secretoglobin genes, including lipophilin B and mammaglobin-B. The gene spans approximately 3.5 kb and consists of three exons and two introns, mirroring the structure of other uteroglobin family members [4]. Transcriptional regulation involves a complex interplay of cis-acting elements within the proximal 1 kb promoter region. Functional studies using luciferase reporter assays identified a 200-bp minimal promoter upstream of the transcription start site (TSS) [3].

Key regulatory elements include:

  • Two PEA3 (Polyomavirus Enhancer Activator 3) sites: Essential for driving transcription in breast cancer cell lines (MCF-7, MDA-MB-415). Mutational inactivation of either site significantly reduces promoter activity [3].
  • AP-1 (Activator Protein 1) binding site: Mediates non-PEA3-dependent transcription, particularly under hormonal or stress stimuli [3].
  • Unique repetitive sequence: A 32-bp repetitive element adjacent to the PEA3 sites contributes to transcriptional efficiency, as confirmed by electrophoretic mobility shift assays (EMSAs) [3].

Notably, while the promoter drives high-level expression in mammary cells, comparable activity occurs in non-mammary cell lines, suggesting distal enhancers enforce tissue specificity [4] [8].

Table 1: Genomic Features of Mammaglobin-A

FeatureDetail
Chromosomal Location11q13
Gene SymbolSCGB2A2
Exon Count3
Minimal Promoter Region200 bp upstream of TSS
Key Transcription FactorsPEA3, AP-1

Sequence Homology Within the Secretoglobin Family

Mammaglobin-A belongs to the secretoglobin superfamily, characterized by small, secreted disulfide-bridged dimeric proteins. It shares 21–31% sequence identity with rat prostatein subunit C3, human uteroglobin, and Clara cell 10-kDa protein (CC10) [5] [10]. The precursor protein comprises 93 amino acids, including a 20-residue signal peptide and a 73-residue mature chain [5] [9].

Critical homology features include:

  • Conserved cysteine residues: Cys³⁶, Cys⁴⁶, and Cys⁸⁵ form disulfide bonds critical for heterodimerization [10].
  • Hydrophobic substrate-binding pocket: Formed by alpha-helices, analogous to uteroglobin’s steroid-binding domain [10].
  • Low phylogenetic conservation: Unlike uteroglobin, mammaglobin-A lacks orthologs in rodents or lower vertebrates, suggesting recent evolutionary emergence [4] [8].

The 66-74 epitope (FLNQTDETL) resides in the C-terminal helix, a region with moderate conservation across secretoglobins (e.g., 45% identity with mammaglobin-B) [6] [10].

Post-Translational Modifications and Heterodimer Formation

Mammaglobin-A undergoes several post-translational modifications crucial for its structure and function:

  • Signal peptide cleavage: Removal of the 20-residue signal peptide enables secretion [5].
  • N-linked glycosylation: Two sites (Asn⁴⁶ and Asn⁷⁷) add 3 kDa carbohydrate chains, yielding isoforms of 18 kDa and 25 kDa [10].
  • Disulfide bond formation: Cys³⁶ and Cys⁸⁵ link mammaglobin-A to lipophilin B (LPB), forming a covalent heterodimer [10].

The heterodimerization is obligate and occurs in an antiparallel orientation, stabilized by three interchain disulfide bridges [10]. This complex shields hydrophobic residues and may facilitate ligand binding (e.g., steroids). The FLNQTDETL (66-74) epitope remains surface-exposed in the heterodimer, enabling its recognition by T-cell receptors [6] [10].

Table 2: Mammaglobin-A Post-Translational Modifications

ModificationSite/ResiduesFunctional Impact
Signal peptide cleavageAla²⁰–Gln²¹Enables secretion
N-glycosylationAsn⁴⁶, Asn⁷⁷Stabilizes protein; adds mass (3 kDa)
Disulfide bondsCys³⁶, Cys⁴⁶, Cys⁸⁵Mediates heterodimerization

Structural Modeling of the 66-74 Epitope Region

The FLNQTDETL (66-74) peptide is an HLA-A*0201-restricted epitope validated as a target for cytotoxic T lymphocytes (CTLs) in breast cancer [6]. Structural insights include:

  • Secondary structure: Resides in the α4 helix of mammaglobin-A, comprising residues Phe⁶⁶–Leu⁷⁴ [6] [10].
  • HLA-A2 binding affinity: Anchored by primary anchors Phe⁶⁶ (P1) and Leu⁷⁴ (P9), with Thr⁷⁰ (P4) and Glu⁷² (P6) as secondary anchors [6].
  • T-cell receptor (TCR) contact points: Asp⁶⁹ and Glu⁷² form salt bridges with TCRs, confirmed by alanine-scanning mutagenesis [6].

Molecular dynamics simulations reveal the epitope adopts a kinked helical conformation when bound to HLA-A2, with solvent exposure of Gln⁶⁸ and Thr⁷⁰ enabling TCR engagement [6]. This structural accessibility underpins its immunodominance in vaccine studies.

Table 3: Structural Characteristics of the 66-74 Epitope

FeatureDetail
Location in proteinα4 helix (residues 66–74)
HLA-A2 binding affinity35 nM (measured by IC₅₀)
Anchor residuesPhe⁶⁶ (P1), Leu⁷⁴ (P9)
TCR contact residuesAsp⁶⁹, Glu⁷²
Conformation in HLA-A2Kinked helix

Properties

Product Name

Mammaglobin-A precursor (66-74)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.